Cas no 23484-03-9 (Quinoline,6-hexyl-4-nitro-, 1-oxide)

Quinoline,6-hexyl-4-nitro-, 1-oxide structure
23484-03-9 structure
Product name:Quinoline,6-hexyl-4-nitro-, 1-oxide
CAS No:23484-03-9
MF:C15H18N2O3
MW:274.31502
CID:282829
PubChem ID:146756

Quinoline,6-hexyl-4-nitro-, 1-oxide Chemical and Physical Properties

Names and Identifiers

    • Quinoline,6-hexyl-4-nitro-, 1-oxide
    • 6-hexyl-4-nitro-1-oxidoquinolin-1-ium
    • DTXSID60178052
    • Quinoline, 6-hexyl-4-nitro-, 1-oxide
    • 6-n-Hexyl-4-nitroquinoline 1-oxide
    • 23484-03-9
    • Inchi: InChI=1S/C15H18N2O3/c1-2-3-4-5-6-12-7-8-14-13(11-12)15(17(19)20)9-10-16(14)18/h7-11H,2-6H2,1H3
    • InChI Key: ISUKJKZJYWDRRK-UHFFFAOYSA-N
    • SMILES: CCCCCCC1C=CC2=[N+](C=CC([N+]([O-])=O)=C2C=1)[O-]

Computed Properties

  • Exact Mass: 274.13184
  • Monoisotopic Mass: 274.13174244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.3Ų
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Surface Charge: 0

Experimental Properties

  • PSA: 70.08

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